molecular formula C7H4F2N2 B1594451 4,6-Difluorobenzimidazole CAS No. 2208-24-4

4,6-Difluorobenzimidazole

Cat. No.: B1594451
CAS No.: 2208-24-4
M. Wt: 154.12 g/mol
InChI Key: WJXRBDCSUGXMOZ-UHFFFAOYSA-N
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Description

4,6-Difluorobenzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 4th and 6th positions. Benzimidazole derivatives, including this compound, are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluorobenzimidazole can be synthesized through various methods. One common synthetic route involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 4,6-difluoro-1,2-phenylenediamine.

    Reagent: Formic acid or formamide.

    Conditions: Acidic medium, typically using sulfuric acid as a catalyst.

    Product: this compound.

Another method involves the cyclization of 4,6-difluorobenzene-1,2-diamine with orthoesters or orthoformates in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Scientific Research Applications

4,6-Difluorobenzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluorobenzimidazole is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th and 6th positions enhances its stability, lipophilicity, and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

4,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXRBDCSUGXMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285436
Record name 4,6-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-24-4
Record name 2208-24-4
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Record name 4,6-Difluorobenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2208-24-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-difluorobenzimidazole unique in terms of its interaction with nucleic acids?

A1: this compound, along with 2,4-difluorobenzene, has demonstrated properties of a "universal base." [] This means it can bind to any of the four natural nucleobases (adenine, guanine, cytosine, and thymine) in RNA duplexes without significant discrimination. [] This unique feature makes it a valuable tool for studying RNA structure and function.

Q2: How does this compound impact the activity of enzymes involved in nucleic acid metabolism, specifically polymerases and primases?

A2: Research suggests that while this compound can be incorporated into nucleic acids, its presence can affect the activity of enzymes like primases. Studies with human and herpes simplex virus 1 (HSV-1) primases showed that these enzymes were highly resistant to incorporating NTPs containing this compound. [, ] This resistance is attributed to the requirement of these primases for Watson-Crick hydrogen bonding for efficient polymerization, a feature disrupted by the modified base. [, ] In contrast, the DNA-dependent NTPase activity associated with the herpes primase-helicase complex showed less specificity for NTPs containing this compound. []

Q3: Can this compound be incorporated into nucleosides and nucleotides? What are the implications for biological activity?

A3: Yes, this compound has been successfully incorporated into both ribonucleoside and 2′-deoxyribonucleoside analogs. [, , ] These modified nucleosides have been further converted to their corresponding triphosphate forms. [] Interestingly, some of these modified nucleosides, particularly 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole, displayed antiviral activity against herpes simplex virus type 1 (HSV-1) with low cytotoxicity in cell culture. []

Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of antiviral activity?

A4: Yes, research has explored the impact of adding various substituents (e.g., fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino-) to the 5-position of the this compound ring in nucleoside analogs. [] These modifications resulted in varying levels of anti-HSV-1 activity, suggesting that SAR studies can be valuable for optimizing the antiviral potency of these compounds. []

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